molecular formula C14H17N5O B512489 N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide CAS No. 293323-98-5

N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B512489
CAS No.: 293323-98-5
M. Wt: 271.32g/mol
InChI Key: AOWZSJXCNCKJCN-OQLLNIDSSA-N
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Description

N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.32g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide has been synthesized and characterized using various spectroscopic methods. It has been studied for its molecular structure in different phases, including gas and aqueous solutions, using DFT calculations. The molecule exhibits high solvation energy values and stability in solution, particularly in its cationic form (Karrouchi et al., 2020).

Biological Evaluation

The compound has shown potential in vitro antidiabetic and antioxidant activities. Molecular docking studies suggest that it could inhibit the α-glucosidase enzyme, indicating a potential for anti-diabetic applications (Karrouchi et al., 2020).

Chemical Properties and Stability

Studies on related pyrazole derivatives, including vibrational spectroscopic investigations and molecular dynamic simulations, provide insights into the stability, reactivity, and electronic properties of these compounds. These studies help in understanding the behavior of this compound at a molecular level (Pillai et al., 2017).

Potential Inhibitor for Various Biological Targets

This compound and its derivatives have been explored for potential inhibition against various biological targets, including enzymes and receptors, which could be crucial for developing new therapeutic agents. For instance, studies on similar compounds have demonstrated leishmanicidal activities, suggesting the potential of this compound in similar biological applications (Bernardino et al., 2006).

Antimicrobial and Antioxidant Activities

Compounds in the pyrazole class, including derivatives of this compound, have demonstrated significant antimicrobial and antioxidant activities. This indicates a broad spectrum of potential applications in medicinal chemistry and pharmaceutical research (Ningaiah et al., 2014).

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10-8-13(17-16-10)14(20)18-15-9-11-4-6-12(7-5-11)19(2)3/h4-9H,1-3H3,(H,16,17)(H,18,20)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWZSJXCNCKJCN-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural information about the compound is revealed through the research?

A1: The research utilizes X-ray diffraction to determine the crystal structure of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide []. This provides valuable insights into the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and conformation. Additionally, the study employs vibrational spectroscopy techniques like infrared (IR) and Raman spectroscopy to identify characteristic functional groups present in the compound []. These spectroscopic data complement the X-ray structure and contribute to a comprehensive understanding of the molecule's structural features.

Q2: How does the research utilize computational chemistry to study the compound?

A2: The research employs Density Functional Theory (DFT) calculations to gain a deeper understanding of the electronic structure and properties of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide []. DFT calculations can provide insights into molecular orbitals, electron density distribution, and vibrational frequencies, further supporting the interpretation of experimental spectroscopic data. Furthermore, the research likely uses molecular docking simulations to predict the potential binding interactions of the compound with biological targets, which can provide valuable information for understanding its potential biological activity and guiding further experimental investigations [].

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